molecular formula C9H5Br2ClFN3 B6344634 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-53-5

3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No. B6344634
CAS RN: 1240572-53-5
M. Wt: 369.41 g/mol
InChI Key: LQWCNHDQOQSFNS-UHFFFAOYSA-N
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Description

“3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H5Br2ClFN3 . It is a type of organic compound known as phenylpyrazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used to synthesize related compounds . Additionally, the bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles have been studied .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can be used to study the chemical shifts of the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” can be analyzed based on the reactions of similar compounds. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which involves a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” can be determined using various analytical techniques. For instance, its boiling point, melting point, and density can be measured .

Scientific Research Applications

Synthesis and Characterization

This compound, as part of the 1,2,4-triazole family, is involved in studies concerning the synthesis and characterization of novel derivatives. Researchers have synthesized and characterized triazole derivatives, showcasing the versatility of these compounds in generating new molecules with potential applications in medicinal chemistry and materials science.

For example, studies have developed methodologies for the synthesis of triazole derivatives through reactions that lead to the formation of compounds with diverse substituents, demonstrating the adaptability of triazole chemistry in creating novel structures. These methodologies often utilize halogenated triazoles as key intermediates, showcasing the importance of compounds like 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole in synthetic strategies (Yu et al., 2014; Zumbrunn, 1998).

Intermolecular Interactions

Research on 1,2,4-triazole derivatives, including those structurally related to 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole, often focuses on understanding the nature of intermolecular interactions in these compounds. Studies have analyzed the types of interactions present in crystal structures, such as hydrogen bonding, π-π interactions, and halogen bonding, which are crucial for the stability and properties of these materials (Shukla et al., 2014).

Applications in Medicinal Chemistry

Although direct applications of 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole were not explicitly found, derivatives of 1,2,4-triazoles have been extensively studied for their biological activities, including antimicrobial and anticancer properties. This highlights the potential of such compounds in drug development and the exploration of their therapeutic applications (Bektaş et al., 2007; Kane et al., 1994).

Future Directions

The future directions for the research and development of “3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” could involve exploring its potential applications in various fields, such as organic synthesis and medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of this compound .

properties

IUPAC Name

3,5-dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)7(13)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWCNHDQOQSFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole

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